prop-2-enyl 2-(3-bromophenyl)acetate
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Overview
Description
prop-2-enyl 2-(3-bromophenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a bromine atom attached to a phenyl ring, which is further connected to an acetic acid moiety esterified with an allyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-(3-bromophenyl)acetate typically involves the esterification of (3-Bromo-phenyl)-acetic acid with allyl alcohol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 2-(3-bromophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
prop-2-enyl 2-(3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-phenyl)-acetic acid allyl ester: Similar structure but with a chlorine atom instead of bromine.
(3-Methyl-phenyl)-acetic acid allyl ester: Similar structure but with a methyl group instead of bromine.
Uniqueness
prop-2-enyl 2-(3-bromophenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
prop-2-enyl 2-(3-bromophenyl)acetate |
InChI |
InChI=1S/C11H11BrO2/c1-2-6-14-11(13)8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2 |
InChI Key |
JHOIDKZZNJBKKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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